(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid
Description
Historical Context of Bicyclic Piperazine Derivatives in Medicinal Chemistry
The emergence of bicyclic piperazines in drug discovery traces back to efforts to address limitations in monocyclic piperazine scaffolds, particularly metabolic instability and off-target receptor interactions. Early work by Peng et al. established octahydropyrrolo[1,2-a]pyrazine derivatives as selective adenosine A2A antagonists, with compound 26h achieving a K~i~ of 0.2 nM and 16,500-fold selectivity over A1 receptors. These findings validated the bicyclic framework’s ability to enforce preferential binding conformations, a principle later extended to cannabinoid CB1 agonists like 8b , which exhibited potent antinociceptive activity.
A pivotal shift occurred with the recognition of piperazines as "privileged structures" capable of interfacing with diverse biological targets. For instance, asiatic acid-piperazine hybrids demonstrated cytotoxic EC~50~ values as low as 8 nM in ovarian cancer models, while berberine-piperazine conjugates improved HeLa cell inhibition 2-fold over parent alkaloids. These advances underscored the scaffold’s versatility, prompting systematic exploration of ring saturation, stereochemistry, and nitrogen basicity. The (7R,8aS) configuration in octahydropyrrolo[1,2-a]piperazin-7-ol emerged as a key driver of enantioselective receptor engagement, leveraging chair-like conformations to minimize entropic penalties during binding.
Properties
IUPAC Name |
(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2H2O4/c10-7-3-6-4-8-1-2-9(6)5-7;3-1(4)2(5)6/h6-8,10H,1-5H2;(H,3,4)(H,5,6)/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTWONPGZQKRTM-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2CN1)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a suitable amine with a diketone, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts such as iron (III) chloride or manganese complexes to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis techniques can also enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₆N₂O₅ (including oxalic acid)
- CAS Number : 2664977-34-6 (for the (7S,8aS) isomer) , 2102409-52-7 (cis isomer) , and 2740592-93-0 (7R,8aR isomer)
- Purity : ≥97% (commercial grade)
- Storage : 2–8°C, protected from light
- Hazard Profile : H302 (toxic if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation)
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
Table 1: Structural and Stereochemical Comparisons
Key Observations :
Stereochemistry : The 7R,8aS configuration distinguishes the target compound from isomers like the 7S,8aS and 7R,8aR forms, which may alter receptor binding or metabolic stability .
Salt Forms : Oxalic acid improves aqueous solubility compared to hydrochloride salts (e.g., ), which are common in API formulations .
Substituents : Derivatives with hydroxyethyl () or benzyl groups () exhibit modified lipophilicity and bioavailability.
Key Findings :
- Molecular Weight : Oxalic acid salts (e.g., 232.23 g/mol) are heavier than hydrochloride salts (199.12–259.17 g/mol), impacting pharmacokinetics .
- Safety : The target compound’s hazard profile aligns with other pyrrolo-piperazine derivatives, though specific toxicological data for analogues is often unreported .
Research and Commercial Relevance
- Commercial Availability : Multiple vendors supply stereoisomers and salts (e.g., Pharmablock, Synthonix), reflecting demand in medicinal chemistry .
Biological Activity
(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to its interaction with biological targets, making it a candidate for various therapeutic applications.
Structural Characteristics
The compound consists of a pyrrolo[1,2-a]piperazine core, which is functionalized with a hydroxyl group at the 7th position and paired with oxalic acid. Its molecular formula is and it has a specific stereochemistry that may influence its biological interactions.
The biological activity of (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol is thought to arise from its ability to interact with specific enzymes and receptors in biological systems. The hydroxyl group can participate in hydrogen bonding, while the nitrogen atoms may engage in various interactions that modulate enzyme activity or receptor binding.
Biological Activity Overview
Research indicates that compounds similar to (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against various pathogens.
- Antiviral Properties : Studies suggest potential efficacy against viral infections.
- Anticancer Activity : Research indicates that certain pyrrole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrrole-containing compounds:
- Antiproliferative Effects : A study assessed the antiproliferative activity of synthesized pyrrole derivatives using the resazurin assay. Results indicated significant inhibition of cell proliferation in cancer cell lines, suggesting potential anticancer properties .
- Cytotoxicity and Apoptosis : Another research focused on the cytotoxic effects of pyrrole derivatives. The results showed that these compounds could induce apoptosis in cancer cells through caspase activation pathways .
- Anti-inflammatory Activity : Compounds similar to (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro and demonstrated significant anti-inflammatory effects .
Data Table: Biological Activities of Pyrrole Derivatives
Q & A
Basic: What are the critical parameters for synthesizing (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol with high yield?
Methodological Answer:
Synthesis requires precise control of reaction conditions:
- Temperature: Maintain sub-ambient temperatures (e.g., 0–5°C) during bicyclic ring formation to prevent side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in cyclization steps.
- Reaction Time: Monitor intermediates via TLC or HPLC to avoid over-fluorination or decomposition.
- Salt Formation: Oxalic acid is added post-synthesis for stabilization; stoichiometric ratios (1:1) ensure optimal salt purity .
Advanced: How can chiral purity of (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol be validated?
Methodological Answer:
Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid. Compare retention times to enantiomer standards. Confirm via circular dichroism (CD) spectroscopy to detect optical activity peaks at 220–250 nm, correlating with the (7R,8aS) configuration .
Basic: Which spectroscopic methods are effective for structural characterization?
Methodological Answer:
- IR Spectroscopy: Identify hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) functional groups.
- NMR (¹H/¹³C): Assign peaks for the pyrrolo-piperazine ring (e.g., δ 3.2–4.1 ppm for CH₂-N groups) and oxalic acid protons (δ 5.8–6.2 ppm).
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 143.1 (C₇H₁₅N₂O⁺) and oxalate adducts .
Advanced: How to design assays for evaluating calcium channel blocking activity?
Methodological Answer:
- In Vitro: Use patch-clamp electrophysiology on HEK293 cells expressing Cav1.2 channels. Measure IC₅₀ via dose-response curves (1 nM–10 µM).
- In Vivo: Administer compound (1–10 mg/kg, IV) in rodent models of hypertension; monitor blood pressure changes.
- Control: Compare to reference blockers (e.g., verapamil) and validate via calcium flux assays (Fluo-4 dye) .
Basic: What safety protocols are recommended for handling oxalic acid salts?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation.
- Spill Management: Neutralize with calcium carbonate, then dispose as hazardous waste .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis: Compare studies using standardized assays (e.g., IC₅₀ values from identical cell lines).
- Check Purity: Replicate experiments with HPLC-validated samples (>98% purity).
- Structural Confirmation: Re-examine stereochemistry via X-ray crystallography to rule out enantiomeric impurities .
Basic: What conditions accelerate degradation of this compound?
Methodological Answer:
- pH Sensitivity: Degrades rapidly in alkaline conditions (pH > 8); stabilize with buffers (pH 4–6).
- Thermal Stability: Decomposes above 40°C; store refrigerated.
- Light Exposure: UV light induces ring-opening; use amber glassware .
Advanced: How to model the compound’s binding to neurological targets computationally?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with NMDA receptor (PDB: 4TLM) or σ-1 receptor (PDB: 5HK1) structures.
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- Validate: Compare binding free energies (MM/PBSA) to known ligands .
Basic: How to improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Forms: Test oxalate, hydrochloride, or citrate salts; oxalate provides solubility ~15 mg/mL at pH 6.
- Co-Solvents: Use 10% DMSO/PBS or cyclodextrin complexes (e.g., HP-β-CD) .
Advanced: What regulatory guidelines apply to preclinical toxicology studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
